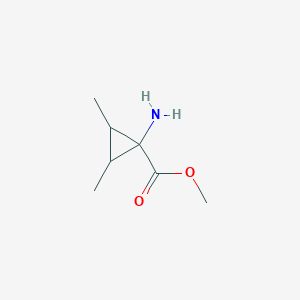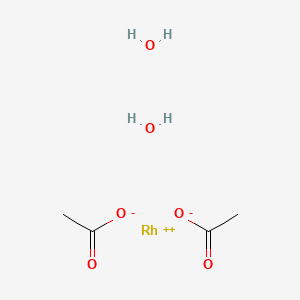
Rhodium(II) acetate dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodium(II) acetate dihydrate is a coordination compound with the formula Rh₂(CH₃CO₂)₄·2H₂O. This compound is known for its emerald green color and is slightly soluble in polar solvents, including water. It is widely studied and used as a catalyst in various chemical reactions, particularly in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rhodium(II) acetate dihydrate is typically prepared by heating hydrated rhodium(III) chloride in a mixture of methanol and acetic acid. The crude product obtained is the bis(methanol) complex, which can be easily desolvated to yield the desired compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Rhodium(II) acetate dihydrate undergoes various types of reactions, including:
Oxidation: It acts as a catalyst in the oxidation of alcohols.
Reduction: It can facilitate hydrogenation reactions.
Substitution: The acetate groups can be replaced by other carboxylates or ligands
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Hydrogen gas is commonly used in hydrogenation reactions.
Substitution: Carboxylic acids or other ligands are used to replace the acetate groups
Major Products:
Oxidation: Produces aldehydes or ketones from alcohols.
Reduction: Produces alkanes from alkenes or alkynes.
Substitution: Produces new rhodium complexes with different ligands
Aplicaciones Científicas De Investigación
Rhodium(II) acetate dihydrate has a wide range of applications in scientific research:
Mecanismo De Acción
Rhodium(II) acetate dihydrate exerts its effects primarily through its ability to form stable complexes with various ligands. The compound’s rhodium centers can coordinate with different substrates, facilitating a range of catalytic reactions. The molecular targets and pathways involved include the formation of carbenoid intermediates, which are crucial in cyclopropanation and other organic transformations .
Comparación Con Compuestos Similares
- Copper(II) acetate
- Chromium(II) acetate
Comparison:
- Copper(II) acetate: Similar in structure but less reactive in differentiating ribonucleosides and deoxynucleosides.
- Chromium(II) acetate: Also similar in structure but has different catalytic properties and reactivity .
Rhodium(II) acetate dihydrate stands out due to its higher reactivity and versatility in various catalytic processes, making it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C4H10O6Rh |
|---|---|
Peso molecular |
257.02 g/mol |
Nombre IUPAC |
rhodium(2+);diacetate;dihydrate |
InChI |
InChI=1S/2C2H4O2.2H2O.Rh/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H2;/q;;;;+2/p-2 |
Clave InChI |
DPQSFPWSRVODTR-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].O.O.[Rh+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


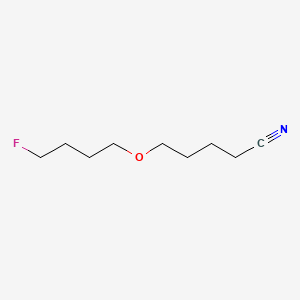
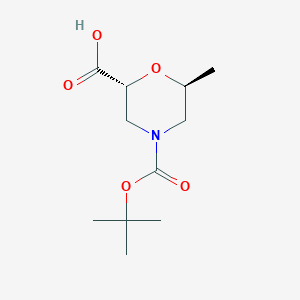
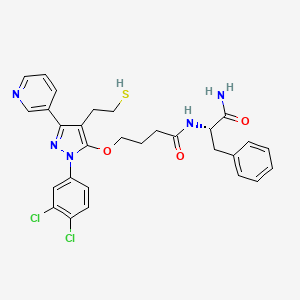
![4-(Benzyloxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849901.png)
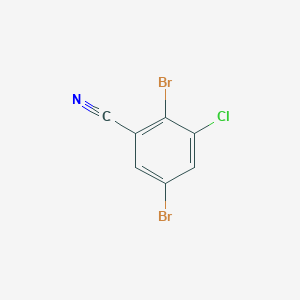
![2-{[3,5-Di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12849915.png)

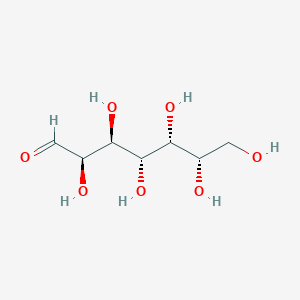
![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)
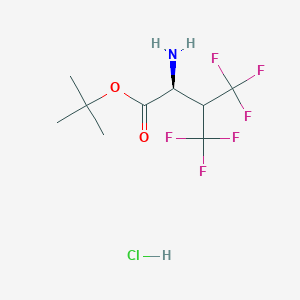

![8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849959.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12849960.png)
